molecular formula C10H16N5NaO12P3 B3025242 2'-Deoxyadenosine-5'-triphosphate disodium salt CAS No. 74299-50-6

2'-Deoxyadenosine-5'-triphosphate disodium salt

Cat. No.: B3025242
CAS No.: 74299-50-6
M. Wt: 514.17 g/mol
InChI Key: CTWSMCPXFWEUIY-VWZUFWLJSA-N
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Description

2’-Deoxyadenosine-5’-triphosphate disodium salt is a nucleotide analog that plays a crucial role in various biochemical processes. It is composed of a nucleobase (adenine) attached to a deoxyribose sugar, which is further linked to a chain of three phosphate groups. This compound is essential for DNA synthesis and repair, making it a vital component in molecular biology and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyadenosine-5’-triphosphate disodium salt typically involves the phosphorylation of 2’-deoxyadenosine. This process can be achieved through various chemical routes, including the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of 2’-Deoxyadenosine-5’-triphosphate disodium salt involves large-scale chemical synthesis using automated synthesizers. These methods are optimized for high throughput and consistency, employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyadenosine-5’-triphosphate disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphorylating agents (e.g., POCl3), water for hydrolysis, and various nucleophiles for substitution reactions. The conditions typically involve controlled pH, temperature, and solvent environments to ensure specific reaction pathways .

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives of 2’-deoxyadenosine, such as 2’-deoxyadenosine monophosphate (dAMP) and 2’-deoxyadenosine diphosphate (dADP) .

Mechanism of Action

2’-Deoxyadenosine-5’-triphosphate disodium salt exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, facilitating the formation of phosphodiester bonds between nucleotides. This process is crucial for DNA replication and repair, ensuring the integrity and stability of genetic information .

Comparison with Similar Compounds

Similar Compounds

  • 2’-Deoxycytidine-5’-triphosphate disodium salt
  • Thymidine-5’-triphosphate sodium salt
  • 2’-Deoxyguanosine-5’-triphosphate disodium salt

Uniqueness

2’-Deoxyadenosine-5’-triphosphate disodium salt is unique due to its specific role in DNA synthesis and repair. Unlike other nucleotides, it pairs with thymidine in the DNA double helix, playing a critical role in maintaining the genetic code’s fidelity .

Properties

CAS No.

74299-50-6

Molecular Formula

C10H16N5NaO12P3

Molecular Weight

514.17 g/mol

IUPAC Name

disodium;[[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H16N5O12P3.Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);/t5-,6+,7+;/m0./s1

InChI Key

CTWSMCPXFWEUIY-VWZUFWLJSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na]

SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O.[Na+].[Na+]

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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